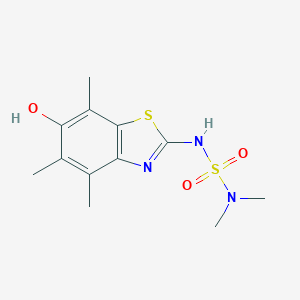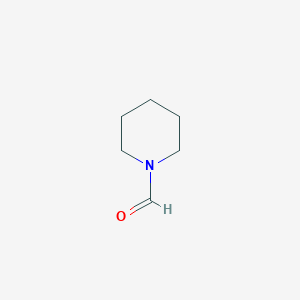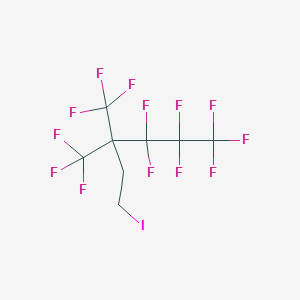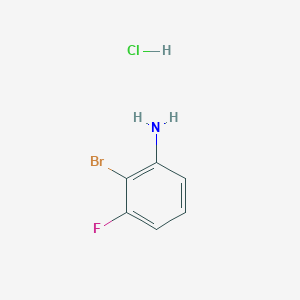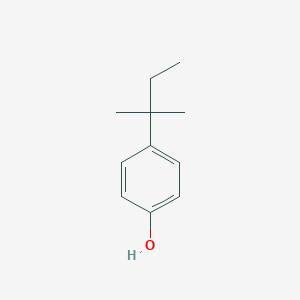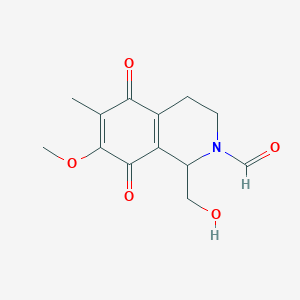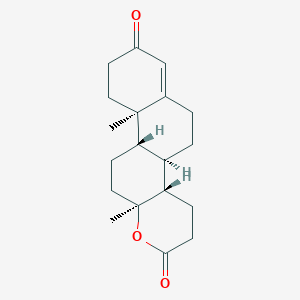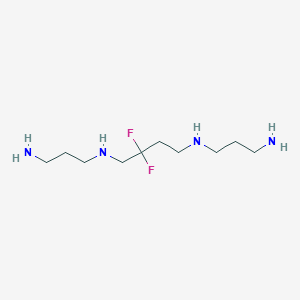
6,6-Difluorospermine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Difluorospermine is a synthetic polyamine that has gained significant attention in scientific research due to its unique properties. Polyamines are organic compounds that are essential for cell growth, proliferation, and differentiation. 6,6-Difluorospermine is a modified version of spermine, which is a naturally occurring polyamine in the human body.
Mécanisme D'action
The mechanism of action of 6,6-Difluorospermine involves its ability to interact with various cellular targets, including DNA, RNA, and proteins. It can induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. It can also regulate the expression of genes involved in inflammation and cell proliferation. Furthermore, 6,6-Difluorospermine can modulate the activity of enzymes involved in polyamine metabolism, leading to alterations in cellular polyamine levels.
Effets Biochimiques Et Physiologiques
6,6-Difluorospermine has been shown to have several biochemical and physiological effects. It can alter cellular polyamine levels, leading to changes in cell growth and proliferation. It can also induce oxidative stress and DNA damage, leading to cell death. Additionally, 6,6-Difluorospermine can modulate the activity of enzymes involved in polyamine metabolism, leading to alterations in cellular polyamine levels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6,6-Difluorospermine in lab experiments include its ability to selectively target cancer cells, its anti-inflammatory and neuroprotective properties, and its ability to modulate cellular polyamine levels. However, there are also limitations to using 6,6-Difluorospermine in lab experiments. It is a synthetic compound and may not accurately represent the effects of natural polyamines in the body. Additionally, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on 6,6-Difluorospermine. One potential application is in the treatment of cancer, where it can be used as a chemotherapeutic agent. Additionally, it may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is also needed to determine its safety and efficacy in humans and to develop more efficient synthesis methods. Overall, 6,6-Difluorospermine has promising potential in various scientific research fields and warrants further investigation.
Applications De Recherche Scientifique
6,6-Difluorospermine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 6,6-Difluorospermine has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It also has neuroprotective effects and can prevent neuronal cell death.
Propriétés
Numéro CAS |
111397-41-2 |
|---|---|
Nom du produit |
6,6-Difluorospermine |
Formule moléculaire |
C10H24F2N4 |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
N,N'-bis(3-aminopropyl)-2,2-difluorobutane-1,4-diamine |
InChI |
InChI=1S/C10H24F2N4/c11-10(12,9-16-7-2-5-14)3-8-15-6-1-4-13/h15-16H,1-9,13-14H2 |
Clé InChI |
YJYKTXUYOGVQAF-UHFFFAOYSA-N |
SMILES |
C(CN)CNCCC(CNCCCN)(F)F |
SMILES canonique |
C(CN)CNCCC(CNCCCN)(F)F |
Autres numéros CAS |
111397-41-2 |
Synonymes |
6,6-difluorospermine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)
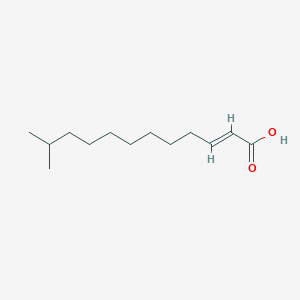
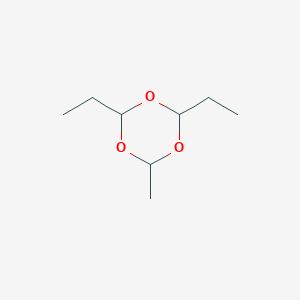
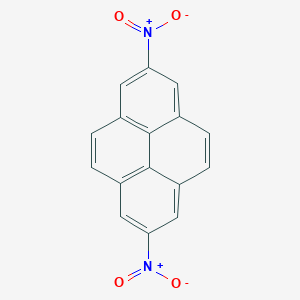
![9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-](/img/structure/B45033.png)
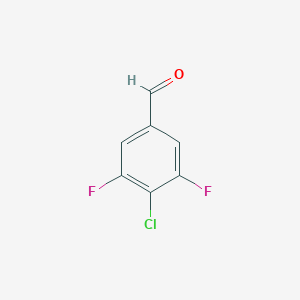
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)
